molecular formula C15H14ClNO2 B11100778 2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol

2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol

Cat. No.: B11100778
M. Wt: 275.73 g/mol
InChI Key: OTUYOQDJJLMVAU-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol is a chemical compound known for its unique structure and properties It is a Schiff base, which is a compound containing a functional group that is a nitrogen analog of an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methoxyaniline . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can influence biological pathways. Additionally, the phenolic group can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Chloro-4-methoxyphenyl)imino]methyl}-4-methylphenol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group, along with the imine and phenol functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4-methylphenol

InChI

InChI=1S/C15H14ClNO2/c1-10-3-5-14(18)11(7-10)9-17-12-4-6-15(19-2)13(16)8-12/h3-9,18H,1-2H3

InChI Key

OTUYOQDJJLMVAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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